molecular formula C11H13N3O4S B12781809 Thymidine, 3'-deoxy-3'-isothiocyanato- CAS No. 130945-07-2

Thymidine, 3'-deoxy-3'-isothiocyanato-

Cat. No.: B12781809
CAS No.: 130945-07-2
M. Wt: 283.31 g/mol
InChI Key: JFVVYUNTFDTCEH-DJLDLDEBSA-N
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Description

Thymidine, 3’-deoxy-3’-isothiocyanato- is a modified nucleoside analog derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an isothiocyanato group introduces unique chemical properties that can be exploited in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-deoxy-3’-isothiocyanato- typically involves the modification of thymidine at the 3’ position. One common method includes the reaction of thymidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanato group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of Thymidine, 3’-deoxy-3’-isothiocyanato- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include crystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-isothiocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thymidine, 3’-deoxy-3’-isothiocyanato- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine, 3’-deoxy-3’-isothiocyanato- involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The parent compound, which lacks the isothiocyanato modification.

    3’-Amino-3’-deoxy-thymidine: Another modified nucleoside with an amino group at the 3’ position.

    3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in imaging studies.

Uniqueness

Thymidine, 3’-deoxy-3’-isothiocyanato- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and provides a versatile tool for various scientific applications .

Properties

CAS No.

130945-07-2

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isothiocyanatooxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-7(12-5-19)8(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1

InChI Key

JFVVYUNTFDTCEH-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=C=S

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=C=S

Origin of Product

United States

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